4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with significant biological and chemical properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an azido group, and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the azido group can produce amines .
Scientific Research Applications
4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing for targeted modifications of biomolecules. The hydroxyl groups may also play a role in hydrogen bonding and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
7-Sulfocholic acid: Similar in structure but contains a sulfooxy group instead of an azido group.
N-((4R)-4-((3R,5S,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)-N-methylglycine: Contains a glycine conjugate instead of an azido group.
Obeticholic acid: Similar core structure but different functional groups.
Uniqueness
The presence of the azido group in 4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid makes it unique compared to other similar compounds. This functional group allows for specific bioorthogonal reactions, making it valuable for targeted modifications in biological systems .
Properties
Molecular Formula |
C24H39N3O4 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H39N3O4/c1-13(4-7-21(30)31)16-5-6-17-22-18(12-20(29)24(16,17)3)23(2)9-8-15(26-27-25)10-14(23)11-19(22)28/h13-20,22,28-29H,4-12H2,1-3H3,(H,30,31)/t13?,14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1 |
InChI Key |
CXCNNXQZTWDFHG-ZAZBRUGCSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)N=[N+]=[N-])C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)N=[N+]=[N-])C)O)O)C |
Origin of Product |
United States |
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